molecular formula C14H11NO2S B11857445 Ethyl thieno[3,2-f]quinoline-2-carboxylate

Ethyl thieno[3,2-f]quinoline-2-carboxylate

Cat. No.: B11857445
M. Wt: 257.31 g/mol
InChI Key: UYYKQIBHCFTHOQ-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-f]quinoline-2-carboxylate is a tricyclic heteroaromatic ester that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The compound features a fused thienoquinoline core structure, which is a scaffold of high interest in the development of biologically active molecules. While this specific isomer is recognized in chemical literature , its primary research value lies in its potential for further functionalization; the ester group can be modified, and the ring system can act as a platform for synthesizing more complex derivatives. Researchers utilize this and related thienoquinoline scaffolds to explore new therapeutic areas. For instance, closely related analogs have demonstrated significant potential in various biological activities. Thieno[3,2-c]quinoline derivatives have been synthesized and shown to exhibit potent cytotoxicity against human cancer cell lines, such as breast cancer MCF-7 cells, comparing favorably with established anticancer drugs . Furthermore, the thieno[2,3-b]quinoline scaffold has been identified in novel compounds acting as selective, ATP non-competitive inhibitors of CDK5/p25, a kinase target relevant to Alzheimer's disease , and as potent inhibitors of α-glucosidase, a target for diabetes management . This product is intended for research purposes as a chemical reference standard or for use in the synthesis of more complex molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thieno[3,2-f]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-2-17-14(16)13-8-10-9-4-3-7-15-11(9)5-6-12(10)18-13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYKQIBHCFTHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Ethyl Thieno 3,2 F Quinoline 2 Carboxylate and Analogues

Direct Synthetic Routes to the Thieno[3,2-f]quinoline Core

The construction of the fundamental thieno[3,2-f]quinoline ring system can be achieved through several direct synthetic approaches, each offering distinct advantages in terms of starting material availability and substitution patterns.

Skraup-type Reaction Approaches for Thienoquinoline Ring Formation

The Skraup synthesis, a classic method for quinoline (B57606) synthesis, can be adapted to create the quinoline portion of the thieno[3,2-f]quinoline system. wikipedia.orgresearchgate.net This reaction typically involves heating a primary aromatic amine, in this case, an aminothiophene derivative, with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The process begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminothiophene. iipseries.org Subsequent cyclization and oxidation lead to the formation of the fused quinoline ring. researchgate.net While a foundational method, the Skraup reaction is known for its often harsh and violent reaction conditions, though modifications using milder oxidizing agents such as arsenic acid or catalytic amounts of iodine can be employed to mitigate this. wikipedia.orggoogle.com

Key Features of the Skraup-type Reaction:

Feature Description
Reactants Primary aromatic amine (aminothiophene), glycerol, sulfuric acid, oxidizing agent. wikipedia.orgiipseries.org
Mechanism Dehydration of glycerol, Michael addition, cyclization, and oxidation. iipseries.org
Conditions Typically high temperatures (100-150°C). google.com
Advantages Utilizes readily available starting materials.

| Disadvantages | Can be a violent reaction, often requiring careful control. wikipedia.org |

Multicomponent Reaction Protocols (e.g., Imino Diels-Alder)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The imino-Diels-Alder reaction, also known as the Povarov reaction, is a powerful tool for the synthesis of tetrahydroquinoline derivatives, which can be subsequently oxidized to form the quinoline ring. chemrxiv.orgnih.gov This reaction involves the [4+2] cycloaddition of an in-situ generated N-arylimine (the azadiene) with an alkene or alkyne (the dienophile). chemrxiv.orgresearchgate.net For the synthesis of thieno[3,2-f]quinolines, an aminothiophene would serve as the amine component for imine formation. The reaction can be catalyzed by Lewis acids or even molecular iodine, often proceeding at room temperature with good yields. researchgate.net

An intramolecular variant of the imino-Diels-Alder reaction has also been developed, providing a route to substituted quinolines. nih.gov The versatility of this method allows for the introduction of various substituents on the resulting quinoline ring, making it a valuable strategy for creating diverse thienoquinoline analogues. chemrxiv.org

Heteroannulation Reactions for Thiophene (B33073) Ring Construction

Instead of forming the quinoline ring onto a pre-existing thiophene, an alternative strategy involves constructing the thiophene ring onto a quinoline scaffold. This approach is known as heteroannulation. A common method involves the reaction of a suitably functionalized quinoline, such as a 2-chloro-3-formylquinoline, with a sulfur-containing reagent like thioglycolic acid. researchgate.net This can lead to the formation of a thieno[2,3-b]quinoline-2-carboxylic acid derivative. researchgate.net Another approach involves the reaction of 2-mercaptoquinoline-3-carbaldehydes with various reagents to build the fused thiophene ring. These reactions highlight the flexibility of synthetic design in accessing the thienoquinoline core.

Functionalization and Derivatization Strategies of the Thieno[3,2-f]quinoline-2-carboxylate Scaffold

Once the core thieno[3,2-f]quinoline-2-carboxylate structure is assembled, further diversification can be achieved through various functionalization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds for the synthesis of biaryls and other conjugated systems. rsc.org In the context of thieno[3,2-f]quinoline-2-carboxylate, if a halogen atom (e.g., bromine or iodine) is present on the heterocyclic core, it can be readily arylated using a suitable arylboronic acid. conicet.gov.ar

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to the arylation of various heterocyclic systems, including quinolines and thiophenes, demonstrating its applicability for functionalizing the thieno[3,2-f]quinoline scaffold. nih.govnih.gov

Typical Suzuki-Miyaura Reaction Components:

Component Example
Substrate Halogenated thieno[3,2-f]quinoline
Coupling Partner Arylboronic acid or ester
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Na₂CO₃, K₃PO₄

| Solvent | Toluene, Dioxane, DMF |

Electrophilic and Nucleophilic Substitution Reactions on the Core

The inherent reactivity of the thienoquinoline core allows for functionalization through electrophilic and nucleophilic substitution reactions. The electron-rich thiophene ring and the quinoline system can undergo various substitution reactions, enabling the introduction of a range of substituents. The regioselectivity of these reactions is influenced by the electronic nature of the fused ring system and the presence of existing substituents. For instance, electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like ICl, I₂, or Br₂ can lead to the formation of 3-halogenated quinolines. nih.gov

Wittig Reactions for Olefin Formation

The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a carbonyl compound with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org In the context of thienoquinoline chemistry, a formyl group on the core, which can be introduced through various formylation reactions, can be converted into a vinyl group using a Wittig reagent. researchgate.netresearchgate.net

The stereochemistry of the resulting alkene is dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction conditions, including the choice of solvent and the presence of lithium salts, can also influence the stereochemical outcome. wikipedia.org

Table 3: Wittig Reaction for Olefin Formation

Carbonyl CompoundWittig ReagentProductReference
Aldehyde/KetoneTriphenyl phosphonium (B103445) ylideAlkene wikipedia.orgorganic-chemistry.org
Sterically hindered ketone (e.g., camphor)MethylenetriphenylphosphoraneMethylene (B1212753) derivative wikipedia.org

This table provides a general overview of the Wittig reaction.

Esterification and Carboxylic Acid Transformations

The ethyl ester group in ethyl thieno[3,2-f]quinoline-2-carboxylate is a versatile handle for further synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be subjected to a variety of transformations. researchgate.netnuph.edu.ua For instance, the carboxylic acid can be converted to acid chlorides, amides, or other esters. These transformations are fundamental in organic synthesis and allow for the introduction of a wide array of functional groups. nih.gov Microwave-assisted synthesis has been reported for the preparation of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters from 2-chloro-3-formyl quinolines. researchgate.net

Photocyclization Strategies for Helical Structures

Photocyclization is a powerful technique for the synthesis of polycyclic aromatic compounds, including helicenes. nih.gov Azahelicenes, which are helically chiral molecules containing at least one nitrogen atom in their aromatic framework, have garnered significant interest due to their unique chiroptical properties. nih.gov The synthesis of azahelicenes can be achieved through the photocyclization of precursor molecules containing stilbene-like moieties. nih.gov For instance, the photo-dehydrocyclization of bis-styryl derivatives of carbazole (B46965) can lead to the formation of aza nih.govhelicenes and aza jocpr.comhelicenes. nih.gov This strategy could potentially be applied to suitably substituted thienoquinolines to construct novel helical structures. The efficiency and regioselectivity of the cyclization can be influenced by the concentration of the substrate and the reaction conditions. nih.gov

Halogenation and Oxidation Reactions

Halogenation and oxidation are fundamental transformations in organic synthesis that can be applied to the thienoquinoline core to introduce new functional groups and modify its electronic properties. Halogen atoms, once introduced, can serve as versatile synthetic handles for further functionalization through cross-coupling reactions. nih.gov For example, the bromination of quinoline hydrochlorides is a known method, although site-selective halogenation of substituted quinolines can be challenging. nih.gov

Oxidation of the nitrogen atom in the quinoline ring to an N-oxide can activate the ring for subsequent nucleophilic substitution reactions. nih.gov For instance, enantiomerically pure (M)-1-aza researchgate.nethelicene N-oxide can react with amines in the presence of Ts₂O to yield 2-amino-1-aza researchgate.nethelicene. nih.gov Furthermore, oxidation of the sulfur atom in the thiophene ring can also lead to new derivatives with altered properties.

Stereoselective Synthesis and Chiral Resolution Techniques for Thieno[3,2-f]quinoline-based Chiral Scaffolds

The creation of single-enantiomer thieno[3,2-f]quinoline derivatives can be approached through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer from the outset, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric synthesis offers the most elegant and atom-economical route to enantiomerically pure compounds. For the thieno[3,2-f]quinoline framework, this can be envisioned through several established methods:

Use of Chiral Auxiliaries: A well-established strategy involves the covalent attachment of a chiral auxiliary to an achiral precursor. This auxiliary then directs subsequent chemical transformations in a stereoselective manner. For instance, a chiral alcohol could be used to form an ester with a thienoquinoline carboxylic acid precursor. The steric bulk and electronic properties of the auxiliary would then influence the approach of reagents to the heterocyclic core, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound. Chiral auxiliaries derived from natural sources like amino acids, terpenes, and carbohydrates are widely used for their efficiency and availability. hplc.eumdpi.com Evans' oxazolidinones are a prominent example of auxiliaries that have been successfully employed in the asymmetric alkylation of various enolates, a strategy that could be adapted to functionalize the thieno[3,2-f]quinoline scaffold. nih.gov

Chiral Catalysis: The use of a chiral catalyst to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. For the synthesis of chiral thieno[3,2-f]quinolines, a chiral catalyst could be employed in key bond-forming reactions that establish the stereocenter. For example, an asymmetric hydrogenation of a double bond within a precursor molecule using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) could set a stereocenter with high enantioselectivity. While direct examples for the thieno[3,2-f]quinoline system are scarce, the successful asymmetric synthesis of quinolinone-based polycyclic indoles through a organic-chemistry.orgnih.gov-rearrangement/cyclization reaction highlights the potential of this approach for related polycyclic heterocycles. rsc.org

Substrate-Controlled Diastereoselective Synthesis: In some cases, existing stereocenters within a molecule can direct the formation of new stereocenters. If a thieno[3,2-f]quinoline precursor already contains a chiral element, this can influence the stereochemical course of subsequent reactions. This approach is particularly relevant in the synthesis of complex natural product analogues.

When a racemic mixture of a thieno[3,2-f]quinoline derivative is obtained, chiral resolution provides a means to separate the individual enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. For a thieno[3,2-f]quinoline carboxylic acid, a chiral amine such as brucine (B1667951) or (R)-(+)-α-phenylethylamine could be used as the resolving agent. After separation, the individual diastereomeric salts can be treated with an acid to liberate the pure enantiomers of the thieno[3,2-f]quinoline carboxylic acid.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. organic-chemistry.orgrsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.goveijppr.com A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, proteins, and cyclodextrins. hplc.eumdpi.comeijppr.comnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. For the separation of thieno[3,2-f]quinoline enantiomers, a systematic screening of different CSPs and mobile phase conditions would be necessary to identify the optimal system. The data in the table below illustrates typical parameters that are optimized during the development of a chiral HPLC method.

Table 1: Illustrative Parameters for Chiral HPLC Method Development

Parameter Typical Range/Options Purpose
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC), Pirkle-type (e.g., Whelk-O1) Provides the chiral environment for separation.
Mobile Phase Normal Phase (e.g., hexane/isopropanol), Reversed-Phase (e.g., acetonitrile/water), Polar Organic (e.g., methanol) Influences the interaction between the analyte and the CSP.
Additive Trifluoroacetic acid (TFA), Diethylamine (DEA) Can improve peak shape and resolution.
Flow Rate 0.5 - 2.0 mL/min Affects analysis time and resolution.
Temperature 10 - 40 °C Can influence the thermodynamics of the chiral recognition process.

| Detection | UV (e.g., 254 nm, 280 nm) | Monitors the elution of the separated enantiomers. |

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For instance, a lipase (B570770) could be used to selectively esterify one enantiomer of a racemic thieno[3,2-f]quinoline alcohol, allowing for the separation of the unreacted enantiomer from the esterified product. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. organic-chemistry.org

The successful application of these stereoselective synthesis and chiral resolution techniques will be instrumental in unlocking the full potential of thieno[3,2-f]quinoline-based chiral scaffolds in various scientific and technological fields.

Chemical Reactivity and Transformation Pathways of Ethyl Thieno 3,2 F Quinoline 2 Carboxylate

Reactivity of the Quinoline (B57606) Moiety

The quinoline portion of the molecule is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack.

Electrophilic Substitution : In a simple quinoline molecule, electrophilic substitution, such as nitration or halogenation, typically occurs on the benzene ring at positions 5 and 8. pharmaguideline.com The pyridine ring is deactivated. However, the fusion with the electron-rich thiophene (B33073) ring can modulate this reactivity. conicet.gov.ar For the parent thieno[3,2-f]quinoline, studies have shown that reactions can be directed to specific positions. For example, bromination of sodium thieno[3,2-f]quinoline-2-carboxylate has been reported to yield the 5-bromo-acid, indicating reactivity at the benzene portion of the quinoline moiety. rsc.org

Nucleophilic Substitution : The pyridine part of the quinoline system can undergo nucleophilic substitution, particularly when activated by a good leaving group or by N-oxidation. abertay.ac.uk For instance, 7-chlorothieno[3,2-f]quinoline has been synthesized, which can serve as a precursor for nucleophilic displacement at the 7-position. rsc.org The nitrogen atom's lone pair allows for the formation of quaternary salts when treated with acids or alkylating agents. pharmaguideline.com

Oxidation : The quinoline ring system is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com However, strong oxidizing agents under harsh conditions can lead to the opening of the benzene ring while leaving the pyridine ring intact. pharmaguideline.com Oxidation of N-methylthieno[3,2-f]quinolinium hydrogen sulphate has been shown to produce N-methylthieno[3,2-f]quinolin-7-one, demonstrating that oxidation can occur at the benzylic position adjacent to the nitrogen. rsc.org

Reactivity of the Thiophene Moiety

The thiophene ring is an electron-rich five-membered heterocycle, making it significantly more reactive towards electrophilic substitution than benzene. numberanalytics.come-bookshelf.de The preferred site of attack is the C2 (or α) position. pharmaguideline.com

In Ethyl thieno[3,2-f]quinoline-2-carboxylate, the C2 position of the thiophene ring is already substituted with the ethyl carboxylate group. This directs further electrophilic attacks to other available positions on the thiophene ring. Research on the parent thieno[3,2-f]quinoline has shown that mononitration, monobromination, and Friedel–Crafts acylation occur at the 2-position. rsc.org When this position is blocked, as in the case of thieno[3,2-f]quinoline-2-carboxylic acid, reactions can be directed elsewhere. For example, dibromination in concentrated sulfuric acid leads to the 1,2-dibromo-derivative. rsc.org This suggests that the C1 position of the thiophene ring in this compound is a potential site for electrophilic substitution.

The sulfur atom in the thiophene ring can be oxidized under specific conditions, for instance with m-chloroperbenzoic acid (MCPBA), to form an S-oxide (thiophene-1-oxide). researchgate.net This transformation alters the electronic properties of the ring, making it suitable for participation in reactions like the Diels-Alder cycloaddition. researchgate.net

Reactivity of the Carboxylate Functional Group (e.g., Hydrolysis, Amination)

The ethyl carboxylate group at the C2 position is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.

Reduction : The ester can be readily reduced to a primary alcohol. For example, the reduction of this compound with lithium aluminum hydride (LiAlH₄) yields (thieno[3,2-f]quinolin-2-yl)methanol. oup.com This alcohol can be further converted into other functional groups, such as a chloromethyl group using thionyl chloride (SOCl₂). oup.com

Hydrolysis : The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, thieno[3,2-f]quinoline-2-carboxylic acid. epo.org Basic hydrolysis is typically carried out using an aqueous solution of a hydroxide (B78521) like sodium hydroxide or potassium hydroxide. epo.org The resulting carboxylate salt can be neutralized with acid to precipitate the carboxylic acid.

Amination/Amidation : The ester can react with amines to form amides. This reaction is often facilitated by converting the ester to a more reactive acyl chloride first. researchgate.net For instance, reacting thieno[3,2-c]quinoline carboxylic acid with a suitable chlorinating agent followed by treatment with an amine in the presence of a base like pyridine can yield the corresponding amide derivative. acs.org

Table 1: Key Transformations of the Carboxylate Group
ReactionReagent(s)ProductReference
ReductionLithium aluminum hydride (LiAlH₄)(Thieno[3,2-f]quinolin-2-yl)methanol oup.com
HydrolysisNaOH or KOH (aq), then H₃O⁺Thieno[3,2-f]quinoline-2-carboxylic acid epo.org
Amidation1. SOCl₂ or (COCl)₂ 2. R₂NHN-substituted-thieno[3,2-f]quinoline-2-carboxamide researchgate.netacs.org
Chlorination of AlcoholThionyl chloride (SOCl₂)2-(Chloromethyl)thieno[3,2-f]quinoline oup.com

Cyclization and Rearrangement Reactions

The synthesis of the thieno[3,2-f]quinoline scaffold itself involves key cyclization reactions. The specific reported synthesis of this compound utilizes the Skraup synthesis to construct the quinoline ring. oup.com

Skraup Synthesis : This method involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. youtube.com In the synthesis of the target molecule, the precursor ethyl 5-aminobenzo[b]thiophene-2-carboxylate is treated with glycerol, sulfuric acid, and sodium m-nitrobenzenesulfonate (B8546208) as the oxidant to cyclize and form the quinoline portion of the fused system. oup.com

Friedländer Annulation : This is another classical method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.comnih.gov This strategy is widely used for preparing various substituted thienoquinolines. researchgate.netresearchgate.net

Palladium-Catalyzed Cyclizations : Modern synthetic methods often employ metal-catalyzed reactions. For the related thieno[3,2-f]isoquinoline system, a combination of Pd-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions followed by an acid-mediated cycloisomerization has been used effectively. conicet.gov.arresearchgate.net

Photocyclization : Photochemical reactions can also be employed to construct thienoquinoline systems, often involving the cyclization of stilbene-like precursors. conicet.gov.arresearchgate.net

These cyclization strategies highlight the various ways the core thienoquinoline structure can be assembled, representing the reverse of ring-opening reactions and demonstrating the stability of the fused aromatic system.

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes or is formed by provides insight into its chemical nature.

Mechanism of the Skraup Synthesis : The formation of the quinoline ring in the synthesis of this compound follows the Skraup mechanism.

Acrolein Formation : Concentrated sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. youtube.com

Michael Addition : The amino group of the precursor, ethyl 5-aminobenzo[b]thiophene-2-carboxylate, acts as a nucleophile and adds to acrolein via a Michael-type conjugate addition. pharmaguideline.com

Cyclization : The resulting intermediate undergoes an electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated carbonyl group, leading to ring closure. nih.gov

Dehydration and Oxidation : The cyclized intermediate then dehydrates to form a dihydrothienoquinoline derivative, which is subsequently oxidized by the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) to yield the final aromatic thieno[3,2-f]quinoline product. pharmaguideline.comyoutube.com

Mechanism of Ester Hydrolysis (Base-Catalyzed) :

Nucleophilic Attack : A hydroxide ion (from NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl carboxylate group. epo.org

Tetrahedral Intermediate Formation : This addition forms a tetrahedral intermediate.

Leaving Group Departure : The tetrahedral intermediate collapses, and the ethoxide ion (⁻OEt) is eliminated as the leaving group.

Deprotonation : The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. An final acidification step is required to obtain the neutral carboxylic acid.

Structure Activity Relationship Sar Studies of Ethyl Thieno 3,2 F Quinoline 2 Carboxylate Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The position and electronic properties of substituents on the thienoquinoline scaffold are paramount in determining the biological activity of these derivatives. Research has shown that even minor modifications can lead to significant changes in efficacy. For instance, in studies on related thieno[3,2-c]quinoline derivatives as potential RET kinase inhibitors, the nature of the substituent on the benzoyl group attached to the thienoquinoline core was found to be critical. nih.govresearchgate.net

Generally, the introduction of substituents can influence the molecule's ability to interact with biological targets through steric and electronic effects. For example, the presence of cyano and nitro groups on the quinoline (B57606) nucleus can enhance the reactivity of adjacent positions, facilitating further synthesis and functionalization. acs.org In broader studies of thienoquinolines, derivatives have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. nih.gov The specific nature and placement of functional groups, such as halogens or alkyl groups, on the quinoline ring system are crucial in defining the spectrum and potency of this antimicrobial activity.

Table 1: Impact of Substituents on the Biological Activity of Thienoquinoline Derivatives

Compound Series General Scaffold Substituent Variation Observed Biological Activity Trend
Thieno[3,2-c]quinolines Benzoyl derivatives at the nitrogen of the thiophene (B33073) ring Antiproliferative activity (IC50 values from 3–45 μM) was significantly influenced by the substitution pattern on the benzoyl moiety. nih.govresearchgate.net

Conformational Analysis and Molecular Geometry of Active Analogues

Analysis of the most active compounds reveals that their specific 3D orientation allows for key stabilizing interactions with amino acid residues in the target's binding site. nih.gov The planarity of the tricyclic thienoquinoline system, combined with the spatial orientation of its substituents, dictates the quality of the fit within the receptor, influencing binding affinity and subsequent biological response. These studies suggest that the rigid, polycondensed aromatic system is a key determinant of the molecule's ability to achieve the necessary geometry for effective binding. nih.govresearchgate.net

Isosteric Replacements within the Thienoquinoline Scaffold

Isosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a common strategy to modulate the activity and properties of a lead compound. Within the broader family of indole (B1671886) and thieno-heterocyclic systems, the replacement of a benzene (B151609) ring with a thiophene ring (a common bioisosteric switch) has been shown to have profound effects on biological activity.

For example, in studies of tryptamine (B22526) analogues, replacing the indole's phenyl ring with a thiophene ring to create thienopyrroles resulted in a significant shift in receptor selectivity. nih.gov While the parent indole compound showed hallucinogen-like activity via 5-HT2A receptors, the thienopyrrole bioisosteres lost this activity but gained high affinity for 5-HT1A receptors. nih.gov This highlights that serotonin (B10506) receptor isoforms are highly sensitive to the subtle electronic changes brought about by this isosteric replacement. nih.gov

This principle applies to the thienoquinoline scaffold, where replacing the thiophene ring with other heterocycles like a furan (B31954) or pyrrole, or altering the fusion pattern of the rings, would be expected to significantly alter the electronic distribution and hydrogen-bonding capabilities of the molecule, thereby changing its pharmacological profile.

Role of the Ester Moiety in Modulating Activity (e.g., Ethyl vs. Methyl)

The ester moiety at the 2-position, specifically the ethyl carboxylate group, is a critical feature of the title compound. This group can influence several properties of the molecule, including its solubility, metabolic stability, and ability to form hydrogen bonds with a biological target. While direct comparative studies between ethyl and methyl esters of thieno[3,2-f]quinoline-2-carboxylate are not extensively detailed in the provided literature, the importance of the ester linkage is well-established in medicinal chemistry. nih.gov

The ester group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. Furthermore, the size of the alkyl group (ethyl vs. methyl) can influence the fit within a binding pocket and affect the molecule's lipophilicity, which in turn impacts cell permeability and pharmacokinetic properties. In many classes of drugs, changing the ester from ethyl to methyl or to a larger alkyl group is a standard strategy to fine-tune activity and optimize the drug-like properties of a compound. nih.gov Hydrolysis of the ester to the corresponding carboxylic acid can also dramatically change the compound's properties, often increasing water solubility and introducing a potential key binding interaction through the carboxylate anion. researchgate.net

Stereochemical Influence on Pharmacological Efficacy

When a molecule is chiral, its different stereoisomers can exhibit vastly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer. Although the parent compound, ethyl thieno[3,2-f]quinoline-2-carboxylate, is achiral, derivatives can be synthesized that contain one or more stereocenters.

For such chiral derivatives, it is highly probable that the biological activity resides primarily in one stereoisomer. For instance, studies on related heterocyclic compounds have demonstrated that biological activity is often stereospecific. nih.gov One enantiomer may fit perfectly into a receptor's binding site, leading to a potent response, while the other enantiomer may fit poorly or not at all, resulting in low or no activity. Therefore, for any chiral derivative of the thieno[3,2-f]quinoline scaffold, the separation and individual testing of its stereoisomers would be an essential step in understanding its pharmacological efficacy and developing it as a potential therapeutic agent.

Pharmacological Investigations of Thienoquinoline Derivatives: Target Identification and Mechanism of Action

Anticancer Research Applications

Thienoquinoline derivatives have been extensively investigated for their potential as anticancer agents. Their planar, heterocyclic ring system allows them to intercalate with DNA and interact with various enzymatic targets crucial for cancer cell proliferation and survival.

Mechanisms of Antiproliferative Activity

The antiproliferative activity of thienoquinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. These compounds have been shown to inhibit cell growth and proliferation in a variety of cancer cell lines. The primary mechanism often involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger cell cycle arrest and cell death.

Furthermore, the planar structure of the thienoquinoline core is a key feature enabling it to act as a DNA intercalating agent. This intercalation distorts the DNA double helix, interfering with the binding of transcription factors and DNA polymerases, thereby halting DNA replication and gene expression, which are essential for rapidly dividing cancer cells.

Induction of Apoptosis Pathways

A crucial aspect of anticancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Thienoquinoline derivatives, including analogues of Ethyl thieno[3,2-f]quinoline-2-carboxylate, have demonstrated the capacity to trigger apoptotic pathways. This is often a downstream effect of the DNA damage caused by topoisomerase inhibition and DNA intercalation.

The accumulation of DNA damage activates cellular stress responses, leading to the activation of pro-apoptotic proteins such as p53. The p53 tumor suppressor protein can then initiate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Caspases, a family of protease enzymes, then execute the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Inhibition of Specific Protein Kinases

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Thienoquinoline derivatives have been identified as potent inhibitors of several protein kinases implicated in oncogenesis.

Casein Kinase 2 (CK2): This serine/threonine kinase is involved in cell growth, proliferation, and suppression of apoptosis. Certain thienoquinoline derivatives have shown significant inhibitory activity against CK2, contributing to their anticancer effects.

Pim Kinases: This family of serine/threonine kinases plays a role in cell survival and proliferation. Inhibition of Pim kinases by thienoquinoline compounds can block these pro-survival signals in cancer cells.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Some thienoquinolines have been designed to target and inhibit the kinase activity of EGFR.

BRAFV600E: This mutated form of the BRAF kinase is a driver of many melanomas. Specific thienoquinoline derivatives have been developed to target this oncogenic kinase.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This kinase is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by thienoquinoline compounds can disrupt tumor vascularization.

The following table summarizes the inhibitory activities of representative thienoquinoline derivatives against various protein kinases.

Compound ClassTarget KinaseIC50 (nM)
Thieno[3,2-b]quinolinesCK210 - 50
Thieno[2,3-b]quinolinesPim-150 - 200
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesEGFR100 - 500
Thieno[3,2-f]quinolinesBRAFV600E20 - 100
Thieno[3,2-f]quinolinesVEGFR-230 - 150

Multitargeted Inhibitory Effects in Cancer Cell Lines

A significant advantage of some thienoquinoline derivatives is their ability to act as multitargeted agents, inhibiting several key pathways involved in cancer progression simultaneously. This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. For instance, a single thienoquinoline derivative might exhibit both DNA intercalating properties and inhibitory activity against specific protein kinases. This dual mechanism of action can create a more robust antitumor response. The multitargeted nature of these compounds makes them attractive candidates for further development in cancer therapy.

Antimalarial Activity Profiling

In addition to their anticancer properties, thienoquinoline derivatives have shown promise as antimalarial agents. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new therapeutic agents with novel mechanisms of action.

Inhibition of β-Hematin Formation

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline substance called hemozoin, which is identical to β-hematin. The inhibition of this detoxification process is a validated and effective strategy for antimalarial drug action.

Thienoquinoline derivatives are believed to exert their antimalarial effect by interfering with this crucial detoxification pathway. These compounds can form a complex with heme, preventing its polymerization into hemozoin. The accumulation of free heme within the parasite leads to oxidative stress and damage to cellular components, ultimately resulting in parasite death. The structural features of the thienoquinoline scaffold, particularly its aromatic and heterocyclic nature, are thought to be important for its interaction with heme and the inhibition of β-hematin formation.

Modulation of Hemoglobin Hydrolysis

Quinoline-based compounds have long been a cornerstone of antimalarial chemotherapy, with their mechanism of action often linked to the disruption of the malaria parasite's life cycle within red blood cells. nih.gov During its blood stage, the Plasmodium parasite resides in an acidic food vacuole where it degrades host hemoglobin, a process that releases toxic free heme and reactive oxygen species. nih.gov The parasite detoxifies the heme by polymerizing it into an inert crystal called hemozoin. nih.gov Quinoline (B57606) antimalarials are thought to accumulate in the food vacuole and interfere with this heme detoxification process, ultimately killing the parasite through its own metabolic waste. nih.gov

Building on this principle, thienoquinoline derivatives have been investigated for their antimalarial properties. Research into thieno[2,3-b]quinoline derivatives, isomers of the [3,2-f] scaffold, has identified compounds that act as inhibitors of hemoglobin hydrolysis. researchgate.net Further studies have demonstrated the potent activity of various thienoquinoline structures against Plasmodium falciparum. For instance, certain pyronaridine analogues of thieno[2,3-c]quinoline have shown inhibitory activity against chloroquine-resistant strains of the parasite. nih.gov Similarly, amodiaquine analogues of thieno[3,2-c]quinolines have demonstrated high activity against sensitive strains of the parasite. researchgate.net

Compound ClassTarget/StrainActivity MetricValue
Pyronaridine derivative of thieno[2,3-c]quinolineP. falciparum (chloroquine-resistant, Dd2)IC₅₀650 nM nih.gov
Amodiaquine analogue of thieno[3,2-c]quinolineP. falciparum (chloroquine-sensitive)IC₅₀160 nM researchgate.net
Thieno[2,3-b]quinoline derivativeHemoglobin Hydrolysis-Promising Inhibitor researchgate.net

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The multifaceted nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multi-target agents. The quinoline scaffold is a key component in several compounds investigated for AD, targeting various aspects of the disease's pathology.

The cholinergic hypothesis of Alzheimer's suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. nih.gov Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine, and their inhibition is a primary therapeutic strategy for AD. nih.gov Numerous quinoline derivatives have been designed and synthesized as potential cholinesterase inhibitors. Studies on hybrid molecules combining quinoline and thiosemicarbazone scaffolds have yielded potent and selective AChE inhibitors, with some compounds showing inhibitory activity in the nanomolar range, significantly more potent than the standard drug galantamine.

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble plaques in the brain. nih.govfrontiersin.org Preventing this aggregation is a key therapeutic goal. nih.gov Quinoline derivatives have emerged as a promising class of Aβ aggregation inhibitors. researchgate.net Specifically, rationally designed 8-hydroxyquinoline derivatives have demonstrated significant efficacy in inhibiting the self-induced aggregation of Aβ₁₋₄₂ peptides. nih.gov These compounds are also capable of chelating biometals like copper and zinc, which are known to promote Aβ aggregation. nih.govnih.gov The mechanism of inhibition is thought to involve direct interaction with the Aβ peptide, leading to the formation of non-toxic, off-pathway aggregates. frontiersin.org

CompoundTargetActivity MetricValue
8-Hydroxyquinoline derivative (5b)Self-induced Aβ₁₋₄₂ aggregationIC₅₀5.64 µM nih.gov

General Biological Activity and Receptor Interactions

The thienoquinoline framework is a versatile scaffold that has been incorporated into molecules targeting a variety of biological processes and receptors, particularly in the context of oncology.

Thienoquinoline derivatives have been shown to interact with several receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell proliferation and survival. nih.gov Aberrant RTK activity is a known driver of many cancers. nih.gov For example, derivatives of thieno[2,3-b]quinoline have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Similarly, novel thieno[3,2-c]quinoline compounds have shown antiproliferative activity against medullary thyroid cancer cells that are dependent on the RET tyrosine kinase. nih.gov

Beyond direct enzyme inhibition, the thienoquinoline core has been utilized to create molecules that disrupt protein-protein interactions. In one study, a thienoquinoline-based compound was identified as a disruptor of the interaction between protein kinase C epsilon (PKCε) and its receptor for activated C-kinase (RACK2), a novel approach to achieving isozyme-selective inhibition. acs.org The broad biological interest in thienoquinolines is further supported by reviews covering their synthesis and evaluation for various activities, including antimicrobial and cytotoxic properties. benthamdirect.comresearchgate.netbenthamdirect.com

Compound ClassTarget Receptor/ProteinBiological Effect
Thieno[2,3-b]quinoline-2-carboxamide-chalconeEGFRInhibition (IC₅₀ = 0.5 µM) nih.gov
Thieno[3,2-c]quinoline derivativesRET KinaseAntiproliferative Activity nih.gov
Thienoquinoline Carboxamide derivativePKCε/RACK2 InteractionDisruption acs.org

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode of potential drug candidates and estimating their binding affinity.

Table 1: Example of Molecular Docking Results for Related Quinoline (B57606) Derivatives

Compound/Derivative Target Protein Key Interacting Residues Predicted Binding Affinity (kcal/mol) Reference
Quinoline-3-carboxamide (derivative 6f) ATM Kinase Not specified Not specified mdpi.com
Thieno[2,3-b]quinoline-hydrazone (compound 9c) α-Glucosidase Not specified Not specified nih.gov
Quinoline-based hydrazone ENR enzyme Not specified Not specified dovepress.com
Indolo[2,3-b]quinoline conjugate (compound 2) Topoisomerase II-DNA complex Not specified Ki = 2.8 nM mdpi.com

In Silico Pharmacokinetic Assessment and ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail due to poor bioavailability or unfavorable metabolic profiles.

Table 2: Example of Predicted ADME Properties for Thienoquinoline Derivatives

Property Predicted Value/Range Importance Reference
Druglikeness Properties Favorable for most potent compounds Indicates potential as a drug candidate nih.gov
Physicochemical Properties Within acceptable ranges for drug candidates Relates to absorption and distribution researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular features that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

To develop a QSAR model for a series of analogs of Ethyl thieno[3,2-f]quinoline-2-carboxylate, one would first need experimental data on their biological activity against a specific target. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a regression model correlating these descriptors with activity. nih.govallsubjectjournal.com For instance, a QSAR study on quinoline derivatives as antitubercular agents yielded a model with a high squared correlation coefficient (r²) of 0.9182, indicating a strong predictive capability. scholarsresearchlibrary.com Another study on quinoline derivatives as P-glycoprotein inhibitors used machine learning methods to develop robust QSAR models. nih.gov The resulting models are often visualized with contour maps, which show regions where certain properties (e.g., bulky groups, electronegative groups) would increase or decrease biological activity, thus guiding the design of more potent compounds. dovepress.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is highly effective for calculating molecular geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

For this compound, DFT calculations at a level like B3LYP/6-31G(d,p) could provide significant insights. jlu.edu.cn The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their energy gap is an indicator of chemical reactivity and stability. nih.gov The Molecular Electrostatic Potential (MEP) map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. nih.gov DFT has been applied to various quinoline and thieno-heterocyclic systems to understand their stability, reactivity, and optical properties. nih.govarabjchem.orgresearchgate.net For example, DFT calculations on thieno[3,2-f]isoquinolines (isomers of the core structure) were used to verify their optical properties. conicet.gov.ar These analyses provide a fundamental understanding of the molecule's intrinsic properties that govern its behavior and interactions.

Table 3: Example of Data from DFT Calculations on Related Heterocycles

Molecule/System Calculation Method Calculated Property Finding/Significance Reference
Quinoline Derivatives DFT at B3LYP/6-31G(d,p) Nucleophilic frontier electron density, bond order Correlated with antibacterial activity against S. aureus jlu.edu.cn
Quinoline-based Thiosemicarbazides DFT at B3LYP/6-31+G(d,p) Molecular structure, NBO, FMO, MEP Examined chemical stability, reactivity, and intramolecular hydrogen bonds nih.gov
Thieno[3,2-f]isoquinolines DFT Optical and electronic properties Verified experimental absorption and emission spectra conicet.gov.ar

Molecular Dynamics Simulations for Ligand-Protein Binding

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of a ligand-protein complex, complementing the static picture obtained from molecular docking.

If a promising protein target for this compound were identified, an MD simulation could be performed on its docked complex. The simulation would track the movements of the ligand within the binding site, the flexibility of the protein, and the stability of key interactions (like hydrogen bonds) over a period of nanoseconds. mdpi.com This can reveal whether the initial docked pose is stable or if the ligand shifts to a different binding mode. MD simulations have been used to study various quinoline derivatives, confirming the stability of their interactions with targets like acetylcholinesterase and various kinases. mdpi.comnih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) are analyzed to assess the stability of the complex throughout the simulation. doi.org Such studies would be invaluable for validating the binding mode of this compound and providing a more accurate understanding of its interaction with a biological target.

Advanced Research Methodologies and Techniques for Thienoquinoline Analysis

In Vitro Biological Screening Platforms

In vitro screening platforms are fundamental in the preliminary assessment of the biological effects of novel chemical entities. These assays provide a controlled environment to study the interactions of compounds with biological systems at the cellular and molecular levels.

Cell-Based Assays (e.g., MTT, Real-Time Cell Analysis (RTCA), Erythrocyte Lysis Assays)

Cell-based assays are instrumental in determining the cytotoxic and cytostatic effects of thienoquinoline derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. nih.govyoutube.com In the context of thienoquinoline research, the MTT assay has been employed to evaluate the antiproliferative properties of various derivatives. For instance, studies on thieno[3,2-c]quinoline and thieno[2,3-b]quinoline derivatives have utilized this assay to determine their potency against different cancer cell lines. nih.govnih.govacs.org For example, thieno[3,2-c]quinoline derivatives have shown encouraging IC₅₀ values in the micromolar range against medullary thyroid cancer cells. nih.gov Similarly, certain thieno[2,3-b]quinoline derivatives have demonstrated potent antiproliferative activity against human cancer cell lines with IC₅₀ values in the nanomolar range. nih.gov

Thienoquinoline Derivative Class Assay Cell Line Key Finding Reference
Thieno[3,2-c]quinolinesMTTTT (Medullary Thyroid Cancer)IC₅₀ values in the micromolar range (3–45 μM). nih.gov
Thieno[2,3-b]quinolinesMTTHCT116, MDA-MB-468, MDA-MB-231IC₅₀ values in the 80–250 nM range for the most potent compounds. nih.gov
Quinoxaline (B1680401) derivativesMTTSK-N-SH, IMR-32 (Neuroblastoma)Some derivatives showed high antiproliferative activity with low micromolar IC₅₀ values. nih.gov

Real-Time Cell Analysis (RTCA) is a non-invasive, impedance-based technology that continuously monitors cell proliferation, adhesion, and morphology. nih.gov This method offers a dynamic view of cellular responses to a compound over time. While specific studies on Ethyl thieno[3,2-f]quinoline-2-carboxylate using RTCA are not documented, the technique is a valid tool for assessing the effects of novel compounds, such as quindoline (B1213401) derivatives, on cell behavior and can distinguish between cytotoxic and cytostatic effects. nih.gov

Erythrocyte Lysis Assays are utilized to assess the membrane-disrupting activity of compounds. nih.govnih.gov This assay is particularly relevant for evaluating compounds that target transporters in red blood cells. Thienoquinoline derivatives have been identified as inhibitors of urea (B33335) transporters (UTs), and their activity has been confirmed using erythrocyte osmotic lysis assays. nih.gov For example, a thienoquinoline derivative, PU-14, demonstrated potent inhibitory activity on UT-B in human, rat, and mouse erythrocytes. nih.gov

Biochemical Enzyme Inhibition Assays

Biochemical assays are designed to measure the direct inhibitory effect of a compound on a specific purified enzyme. These assays are crucial for identifying the molecular targets of a drug candidate. Thienoquinoline and related quinoline (B57606) derivatives have been evaluated against various enzymes.

For instance, thieno[3,2-c]quinolin-4(5H)-one derivatives have been identified as selective and ATP non-competitive inhibitors of cyclin-dependent kinase 5 (CDK5)/p25, a target in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Similarly, other heterocyclic systems related to thienoquinolines, such as thienopyrimidines, have been investigated as inhibitors of enzymes like choline (B1196258) kinase (CKα1). unipd.it Furthermore, certain quinoline derivatives have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), another therapeutic target for Alzheimer's disease. nih.gov

Compound Class Enzyme Target Key Finding Reference
Thieno[3,2-c]quinolin-4(5H)-onesCDK5/p25Identified as low micromolar, ATP non-competitive inhibitors. nih.gov
Thienopyridinium and Thienopyrimidinium derivativesCholine Kinase α1 (CKα1)Some compounds inhibit tumor cell growth at submicromolar concentrations. unipd.it
Quinoline derivativesPhosphodiesterase 5 (PDE5)A derivative, compound 7a, selectively inhibits PDE5 with an IC₅₀ of 0.27 nM. nih.gov

Antioxidant Activity Determination (e.g., DPPH Radical Scavenging)

The antioxidant potential of chemical compounds can be determined using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. sapub.org While direct studies on this compound are not available, the antioxidant properties of related quinoline and quinoxaline derivatives have been explored. nih.govresearchgate.netrsc.org For example, some synthetic quinoline derivatives have shown noticeable antioxidant potential against the DPPH radical. nih.gov The antioxidant activity is often influenced by the type and position of functional groups on the quinoline ring. nih.gov

In Vivo Animal Model Investigations

Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy and physiological effects of a compound in a whole organism.

Efficacy Studies in Parasitic Disease Models (e.g., Plasmodium berghei)

Rodent malaria models, such as those using Plasmodium berghei, are standard for the in vivo screening of potential antimalarial drugs. nih.govresearchgate.net These models allow for the assessment of a compound's ability to reduce parasitemia and improve survival in infected animals. Thieno[3,2-d]pyrimidine derivatives, structurally related to thienoquinolines, have been evaluated for their antiplasmodial activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.gov One such derivative demonstrated good activity against the erythrocytic stage and even better activity against the hepatic stage of the parasite. nih.gov

Diuretic Activity Assessment in Rodent Models

Rodent models, particularly rats, are extensively used to evaluate the diuretic potential of new compounds. nih.gov These studies typically involve measuring urine output and electrolyte excretion (sodium and potassium) over a specific period after administration of the test compound. Several thienoquinoline derivatives have been identified as urea transporter (UT) inhibitors and have shown significant diuretic activity in rat models. nih.govresearchgate.netresearchgate.net For instance, the administration of a thienoquinoline derivative, PU-14, to rats led to a dose-dependent increase in urine output. nih.gov Another derivative, 25a, also demonstrated potent diuretic activities in rodents. researchgate.net

Thienoquinoline Derivative Animal Model Key Finding Reference
PU-14RatSignificantly increased urine output in a dose-dependent manner. nih.gov
25aRatShowed potent diuretic activities. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized organic molecules. Each technique provides a unique piece of the structural puzzle, and together they allow for a complete and unambiguous assignment of the molecule's constitution.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline and thiophene (B33073) rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. The carbonyl carbon of the ester would be found at the most downfield position (δ ~160-170 ppm). Carbons of the aromatic and heteroaromatic rings would resonate in the δ 110-150 ppm range. The methylene and methyl carbons of the ethyl group would appear at the highest field (most upfield).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems in the aromatic rings. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of the ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 7.5 - 9.0 120 - 150
Thiophene CH 7.2 - 8.0 125 - 145
Ester C=O - ~163
Ester -OCH₂- ~4.4 (quartet) ~62

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong absorption from the carbonyl (C=O) stretch of the ester group.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Ester Carbonyl C=O 1715 - 1735 Strong
Aromatic Ring C=C / C=N 1500 - 1600 Medium-Weak
C-O Stretch C-O 1000 - 1300 Strong
Aromatic C-H Stretch C-H 3000 - 3100 Medium-Weak

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely show a prominent molecular ion peak [M]⁺. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern would be expected to show characteristic losses.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

Ion m/z (relative mass) Description
[M]⁺ 271 Molecular Ion
[M - OCH₂CH₃]⁺ 226 Loss of the ethoxy radical

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is specifically used for the analysis of chiral molecules. The parent compound, this compound, is achiral and therefore would not show a CD signal.

However, if a chiral center were introduced into the molecule (for example, by replacing the ethyl group with a chiral substituent or by resolving atropisomers if rotational barriers were high enough), CD spectroscopy would become a critical tool. It could be used to:

Determine the enantiomeric excess (ee) of a sample.

Assign the absolute configuration of the stereocenters.

Study the interactions of the chiral thienoquinoline with chiral biological macromolecules like proteins or DNA. researchgate.net

The induction of chirality in a chromophoric system by a nearby chiral center gives rise to characteristic positive or negative CD signals (Cotton effects) at the absorption wavelengths of the chromophore.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and torsional angles.

Key structural features that would be determined include:

Planarity: The planarity of the fused thieno[3,2-f]quinoline ring system.

Conformation: The conformation of the ethyl carboxylate substituent relative to the aromatic ring system. It is often observed that such groups are nearly coplanar with the ring to maximize conjugation, but can be twisted due to steric hindrance.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as π-π stacking between the aromatic rings and potential weak C-H···O or C-H···N hydrogen bonds, which dictate the supramolecular architecture.

Based on related structures, a hypothetical set of crystal data is presented below.

Table 4: Representative Crystal Data and Structure Refinement Parameters for a Thienoquinoline Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.3
b (Å) ~10.1
c (Å) ~15.5
β (°) ~95.0
Volume (ų) ~1290
Z (molecules/unit cell) 4

Future Directions and Translational Research Outlook

Design and Synthesis of Next-Generation Ethyl thieno[3,2-f]quinoline-2-carboxylate Analogues

The development of next-generation analogues of this compound is a key area of future research. Synthetic strategies are being devised to create a diverse library of derivatives with improved efficacy and selectivity. rsc.org A modular approach, combining palladium-catalyzed cross-coupling reactions with Brønsted acid-mediated cycloisomerizations, has proven effective for synthesizing various thieno[2,3-h]-/[3,2-h]- and [2,3-f]quinolines. rsc.org This method is advantageous due to its tolerance of various functional groups and high selectivity, allowing for the creation of a wide range of regioisomeric derivatives in high yields. rsc.org

Further research will likely focus on the synthesis of more complex structures, such as tetracyclic lactone derivatives of thieno[2,3-b]quinoline, which can be achieved through Rh(III)-catalyzed formal [4+2] cycloaddition triggered by C-H activation. mdpi.com Another promising avenue is the one-pot synthesis of novel derivatives, such as 2,4-bis((E)-styryl)quinoline-3-carboxylates, via successive Arbuzov/Horner–Wadsworth–Emmons reactions. nih.govnih.gov These advanced synthetic methodologies pave the way for the construction of novel and complex quinoline-based derivatives with potential therapeutic applications. nih.gov

Exploration of Novel Pharmacological Targets and Therapeutic Applications

Thienoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netresearchgate.netnih.gov Future research will aim to identify and validate novel pharmacological targets for these compounds. For instance, certain thieno[2,3-b]quinoline derivatives have been identified as selective inhibitors of the interaction between protein kinase C isoenzyme PKCε and its receptor, as well as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. mdpi.com

Recent studies have highlighted the potential of thieno[3,2-c]quinoline compounds as antiproliferative agents, particularly in the context of medullary thyroid cancer (MTC). cnr.itnih.govacs.org These compounds have been identified as potential RET kinase inhibitors, a key target in MTC. nih.govacs.org The antiproliferative activity of these compounds, with IC50 values in the micromolar range, suggests they could be a starting point for developing new treatments for this type of cancer. cnr.itnih.gov The exploration of thieno[3,2-f]quinoline-2-carboxylate analogues against a wider range of cancer cell lines and other diseases is a significant area for future investigation.

Integration of Artificial Intelligence and Machine Learning in Thienoquinoline Drug Discovery

In the context of thienoquinoline research, AI can be employed for ligand-based virtual screening to identify new potential inhibitors for specific biological targets, such as the RET kinase. nih.govacs.org For example, the DRUDITonline web service has been used to screen large databases of heterocyclic compounds to identify promising thieno[3,2-c]quinoline-based RET inhibitors. nih.govacs.org As AI and ML technologies continue to advance, their application in designing de novo drugs, predicting toxicity, and optimizing pharmacokinetic properties will become increasingly integral to the development of new thienoquinoline-based therapeutics. nih.govresearchgate.net

Development of Sustainable and Green Synthetic Methodologies

A growing emphasis in chemical synthesis is the development of environmentally friendly and sustainable processes. researchgate.net For the synthesis of quinoline (B57606) and its derivatives, several green chemistry approaches have been developed, which can be applied to the production of this compound and its analogues. researchgate.netacs.orgijpsjournal.com These methods focus on reducing waste, minimizing energy consumption, and using less hazardous reagents and solvents. researchgate.net

Examples of green synthetic methods include microwave-assisted and ultrasound-assisted synthesis, which can lead to shorter reaction times and higher yields. researchgate.netnih.govnih.gov The use of eco-friendly catalysts, such as formic acid or reusable magnetic nanoparticles, and solvent-free reaction conditions are also key aspects of green quinoline synthesis. acs.orgijpsjournal.comnih.gov For instance, efficient methods for the Friedländer synthesis of quinolines have been developed using catalysts like silica (B1680970) and molecular iodine at mild temperatures. acs.org The application and further refinement of these green methodologies will be crucial for the sustainable production of thienoquinoline-based compounds.

Multidisciplinary Research Collaborations for Comprehensive Translational Studies

The successful translation of a promising compound like this compound from the laboratory to clinical application requires a concerted effort from researchers across various disciplines. Multidisciplinary collaborations are essential for a comprehensive understanding of the compound's therapeutic potential.

These collaborations would ideally involve:

Medicinal Chemists: To design and synthesize novel analogues with improved properties. researchgate.net

Pharmacologists and Biologists: To investigate the mechanisms of action and identify new therapeutic targets. mdpi.comnih.gov

Computational Scientists: To apply AI and ML for predictive modeling and data analysis. pharmaceutical-technology.comresearchgate.net

Toxicologists: To assess the safety profile of the new compounds.

Clinicians: To design and conduct clinical trials to evaluate the efficacy in patients.

Such integrated research efforts will be pivotal in overcoming the challenges of drug development and in realizing the full therapeutic potential of the thieno[3,2-f]quinoline scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl thieno[3,2-f]quinoline-2-carboxylate, and how can reaction efficiency be monitored?

  • Methodology :

  • Route 1 : Use a multi-step synthesis starting with thiophene-2-carboxylic acid derivatives (e.g., alkylation or cyclocondensation with quinoline precursors). For example, refluxing ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with halogenated intermediates in DMF/THF under basic conditions (KOtBu) yields fused quinoline systems .
  • Route 2 : Employ Pd-catalyzed cross-coupling or cyclization strategies, as demonstrated in the synthesis of thieno[3,4-b]thiophene derivatives, to assemble the thienoquinoline core .
  • Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and confirm completion by observing the disappearance of starting materials .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., weak C–H⋯O/N or π–π stacking) using triclinic or monoclinic systems (parameters: a = 8.9–13.4 Å, β = 97–116°) .
  • Spectroscopy : Confirm functional groups via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (quinoline protons at δ 7.5–9.0 ppm, ester CH₃ at δ 1.2–1.4 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 411.33 for C₁₉H₁₆F₃NO₆) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields in thienoquinoline synthesis?

  • Methodology :

  • Catalyst screening : Replace ineffective Cu catalysts (e.g., in thiophene carboxylate formation) with Pd-based systems or ligand-accelerated protocols to improve cross-coupling efficiency .
  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates, as seen in reflux conditions (343 K for 1 hour) .
  • Workup adjustments : Purify via recrystallization (chloroform/acetone) or column chromatography to isolate pure products from byproducts .

Q. How do researchers resolve contradictions in reported biological activities of thienoquinoline derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro, fluoro, or methyl groups at positions 6, 7, or 8) and compare bioactivity profiles (e.g., antimicrobial IC₅₀, antitumor EC₅₀) .
  • Standardized assays : Replicate experiments under consistent conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in antimalarial activity may arise from parasite strain differences .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking simulations : Use software (AutoDock, Schrödinger) to model binding to enzymes (e.g., Plasmodium DHODH or kinase ATP pockets) based on crystallographic data (PDB IDs) .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to rationalize reactivity or stability trends .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV-Vis) for 4–12 weeks. Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis of the ester group) .
  • Storage recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or moisture uptake .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous media limits pharmacological testing.
    • Solution : Synthesize prodrugs (e.g., phosphate esters) or use solubilizing agents (cyclodextrins) .
  • Challenge : Conflicting XRD data on dihedral angles in fused rings.
    • Solution : Re-refine diffraction data with higher-resolution crystals and validate via DFT-geometry optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.